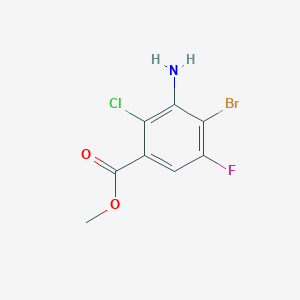
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with but-2-yn-1-yl and prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group is known for its bioactivity, and the alkyne groups can be used for click chemistry, a powerful tool in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, or polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne groups could participate in bioorthogonal reactions, allowing for targeted delivery or imaging in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl N-(but-2-yn-1-yl)carbamate
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
Uniqueness
The presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups in tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
tert-butyl N-but-2-ynyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h2H,9-10H2,1,3-5H3 |
Clave InChI |
UOOXREUDRBWMBA-UHFFFAOYSA-N |
SMILES canónico |
CC#CCN(CC#C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


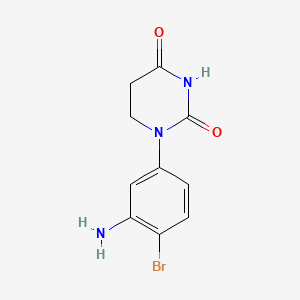
![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)
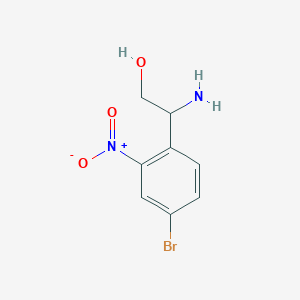
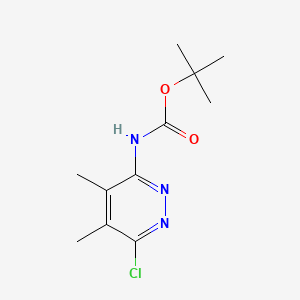


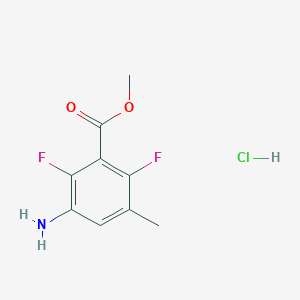

methanone](/img/structure/B15304729.png)

![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


